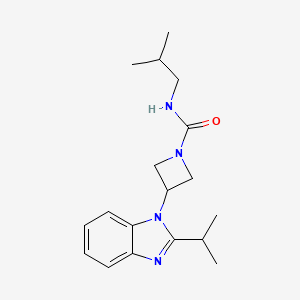
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its potential as a therapeutic agent for the treatment of various inflammatory diseases and cancer. However, the complex synthesis method and limited availability of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide may pose challenges for its use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One potential direction is to investigate the potential of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide as a therapeutic agent for the treatment of various inflammatory diseases and cancer in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide and its potential side effects. The development of new and improved synthesis methods for N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide may also facilitate its use in lab experiments and clinical trials.
Synthesemethoden
The synthesis of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction of 2-propan-2-ylbenzimidazole with 2-methylpropylamine in the presence of anhydrous ethanol. The resulting product is then reacted with azetidine-1-carboxylic acid to obtain the final product, N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. The synthesis of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-12(2)9-19-18(23)21-10-14(11-21)22-16-8-6-5-7-15(16)20-17(22)13(3)4/h5-8,12-14H,9-11H2,1-4H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXXNOIDDAFDCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CC(C1)N2C3=CC=CC=C3N=C2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

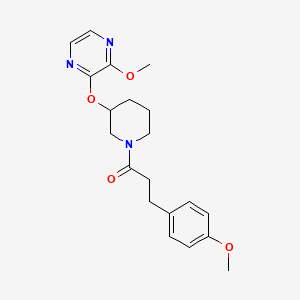

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
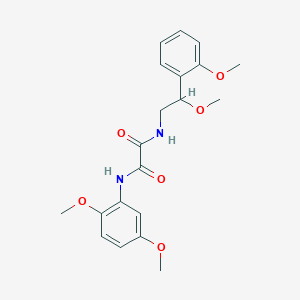
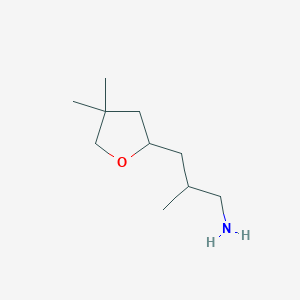
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)
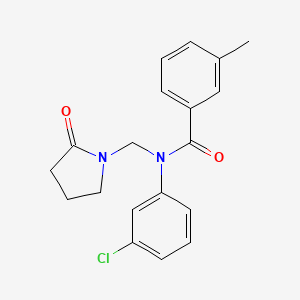

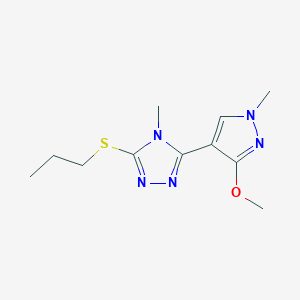
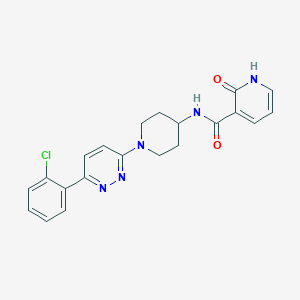
![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)